MPdC

描述

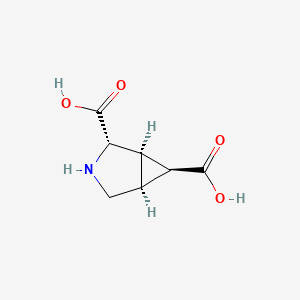

化合物“L-反式-内型-3,4-甲烷吡咯烷二羧酸酯”指的是 L-anti-endo-3,4-methanopyrrolidine dicarboxylate. 它是一种有效的、竞争性的钠依赖性高亲和性谷氨酸转运蛋白抑制剂,作用于前脑突触体 . 该化合物由于其调节大脑中谷氨酸水平的能力,在神经化学研究中具有重要意义。

准备方法

合成路线和反应条件: L-anti-endo-3,4-methanopyrrolidine dicarboxylate 的合成涉及以下步骤:

起始原料: 合成从制备适当的吡咯烷衍生物开始。

环化: 吡咯烷衍生物发生环化,形成甲烷吡咯烷环结构。

工业生产方法: 虽然关于 L-anti-endo-3,4-methanopyrrolidine dicarboxylate 的具体工业生产方法没有广泛的文献记载,但通常的做法是采用优化反应条件进行大规模合成,以确保高产率和纯度。

化学反应分析

反应类型: L-anti-endo-3,4-methanopyrrolidine dicarboxylate 主要发生以下类型的反应:

氧化: 该化合物在特定条件下可以被氧化,形成各种氧化产物。

还原: 它也可以发生还原反应,但这些反应不太常见。

取代: 取代反应可能发生,特别是涉及羧酸基团。

常用试剂和条件:

氧化剂: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原剂: 硼氢化钠和氢化锂铝是典型的还原剂。

取代试剂: 卤化剂和亲核试剂常用于取代反应。

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生羧酸,而还原可能会产生醇。

科学研究应用

L-anti-endo-3,4-methanopyrrolidine dicarboxylate 在科学研究中有着广泛的应用:

化学: 它被用作研究谷氨酸转运机制及其抑制的工具。

生物学: 该化合物用于神经生物学研究,以了解谷氨酸在突触传递中的作用。

医学: 涉及该化合物的研究有助于开发治疗癫痫和神经退行性疾病等神经系统疾病的疗法。

工业: 虽然其工业应用有限,但它用于生产研究化学品和试剂。

作用机制

L-anti-endo-3,4-methanopyrrolidine dicarboxylate 发挥作用的机制涉及抑制钠依赖性高亲和性谷氨酸转运蛋白 . 这种抑制阻止了谷氨酸重新摄取到突触体中,导致细胞外谷氨酸水平升高。分子靶标包括谷氨酸转运蛋白,所涉及的途径主要与谷氨酸信号传导和神经传递有关。

类似化合物:

L-反式-吡咯烷-2,4-二羧酸酯: 另一种具有不同结构构型的谷氨酸转运蛋白抑制剂。

二氢海人酸: 一种对谷氨酸转运具有类似抑制作用但具有不同化学结构的化合物。

比较: L-anti-endo-3,4-methanopyrrolidine dicarboxylate 的独特之处在于其特定的结构构型,这使其能够与谷氨酸转运蛋白高亲和力结合。与类似化合物相比,它表现出更强的抑制作用,使其成为神经化学研究中的一种宝贵工具。

相似化合物的比较

L-trans-pyrrolidine-2,4-dicarboxylate: Another inhibitor of the glutamate transporter with a different structural configuration.

Dihydrokainate: A compound with similar inhibitory effects on glutamate transport but with a distinct chemical structure.

Comparison: L-anti-endo-3,4-methanopyrrolidine dicarboxylate is unique due to its specific structural configuration, which allows for high-affinity binding to the glutamate transporter. Compared to similar compounds, it exhibits a more potent inhibitory effect, making it a valuable tool in neurochemical research.

生物活性

MPdC, or 2-Methyl-3-phenyl-4(3H)-quinazolinone, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and metabolic regulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound primarily functions as a potent inhibitor of glutamate uptake, which is crucial for neurotransmission in the central nervous system. It acts competitively on the Na+-dependent high-affinity glutamate transporter. This inhibition can lead to increased levels of glutamate in the synaptic cleft, which may have implications for neurodegenerative diseases and excitotoxicity .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Glutamate Transport Inhibition | This compound inhibits the uptake of L-glutamate, affecting neurotransmission and potentially leading to excitotoxicity. |

| Neuroprotective Effects | By modulating glutamate levels, this compound may provide neuroprotective benefits in conditions like Alzheimer's disease. |

| Metabolic Regulation | This compound has been observed to influence metabolic pathways related to energy production and utilization. |

Research Findings

Recent studies have demonstrated various aspects of this compound's biological activity:

- Neuropharmacological Studies : Research indicates that this compound can enhance synaptic plasticity by modulating glutamate signaling pathways. This effect is particularly relevant in models of neurodegeneration where glutamate toxicity is a concern .

- Metabolic Studies : Investigations into this compound's role in metabolic regulation suggest that it may influence pathways associated with energy metabolism, possibly through its effects on mitochondrial function and oxidative stress response .

- Case Studies : A notable case study highlighted the application of this compound in a model of Alzheimer's disease, where it was shown to improve cognitive function by reducing glutamate-induced neurotoxicity .

Case Studies

- Alzheimer's Disease Model : In a controlled study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive performance as measured by maze tests. The study reported reduced levels of amyloid plaques and decreased neuronal apoptosis associated with elevated glutamate levels .

- Metabolic Impact Study : Another study focused on the effects of this compound on metabolic syndrome parameters in diabetic rats. Results indicated that this compound treatment led to improved insulin sensitivity and reduced blood glucose levels, suggesting a beneficial role in metabolic regulation .

属性

IUPAC Name |

(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-6(10)4-2-1-8-5(3(2)4)7(11)12/h2-5,8H,1H2,(H,9,10)(H,11,12)/t2-,3+,4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNFLFDQCHJXPI-QTBDOELSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2C(=O)O)C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@H]2C(=O)O)[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of MPDC?

A1: this compound primarily targets excitatory amino acid transporters (EAATs), particularly EAAT2. []

Q2: How does this compound interact with EAAT2?

A2: this compound interacts with EAAT2 differently depending on the presence of specific residues within the transporter. Notably, a serine residue at position 441 within EAAT2 influences this compound's interaction and ability to act as a substrate, distinguishing its activity from other EAAT subtypes like EAAT1 which possess a glycine residue at the corresponding position. []

Q3: How does this compound compare to other EAAT inhibitors in terms of substrate activity?

A3: Research shows that while compounds like L-threo-β-hydroxyaspartate (L-TBHA), L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-2,4-PDC), (+/–)-cis-4-methyl-trans-pyrrolidine-2,4-dicarboxylic acid (cis-4-methyl-trans-2,4-PDC) exhibit substrate activity in both neurons and astrocytes, dl-threo-β-benzyloxyaspartate (dl-TBOA) shows substrate activity only in astrocytes, similar to this compound. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H9NO4, and its molecular weight is 171.15 g/mol.

Q5: How do structural modifications of this compound affect its activity on EAATs?

A5: Studies using this compound and the structurally related compound (2S,4R)-4-methylglutamate (4MG) have revealed that the presence of a serine residue at position 441 in EAAT2, compared to a glycine in other subtypes, significantly impacts their ability to act as substrates. [] This suggests that even minor structural changes near crucial binding sites can drastically alter this compound's interaction with EAATs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。